2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime
CAS No.:
Cat. No.: VC20225535
Molecular Formula: C4H2Cl2N2OS
Molecular Weight: 197.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2Cl2N2OS |
|---|---|
| Molecular Weight | 197.04 g/mol |
| IUPAC Name | (NE)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H/b7-1+ |
| Standard InChI Key | JSJDEBDHPLBYEN-LREOWRDNSA-N |
| Isomeric SMILES | C(=N/O)\C1=C(N=C(S1)Cl)Cl |
| Canonical SMILES | C(=NO)C1=C(N=C(S1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime belongs to the thiazole family, a class of heterocyclic compounds featuring a five-membered ring containing sulfur and nitrogen. The compound’s IUPAC name is 2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime, reflecting the positions of chlorine substituents on the thiazole ring and the oxime functional group (–NOH) attached to the carbaldehyde moiety.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂Cl₂N₂OS | |
| Molecular Weight | 197.04 g/mol | |
| CAS Number | Not explicitly listed | |
| SMILES Notation | C(=NOC1=C(Cl)N=C(S1)Cl | Derived from |
The oxime group introduces a nucleophilic site, enabling further chemical modifications such as dehydration to nitriles or condensation reactions .
Spectroscopic and Computational Data
While direct spectroscopic data for the oxime derivative is limited, its precursor, 2,4-dichloro-5-thiazolecarboxaldehyde, has been characterized extensively. The aldehyde exhibits a molecular weight of 182.03 g/mol and an XLogP3 value of 2.7, indicating moderate lipophilicity . Computational models predict that the oxime’s addition would increase polarity due to the –NOH group, potentially altering solubility and reactivity profiles .
Synthesis and Manufacturing
Precursor Synthesis: 2,4-Dichloro-5-thiazolecarboxaldehyde
The aldehyde precursor is synthesized via a Vilsmeier-Haack reaction, where 2,4-thiazolidinedione reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method involves:
-
Dropwise addition of DMF to POCl₃ at 0–20°C.
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Heating the mixture to 110–120°C until hydrogen chloride evolution ceases.
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Isolation via extraction with methylene chloride or diethyl ether .
Table 2: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature Range | 0°C (initial) to 120°C |
| Reaction Time | 1–10 hours |
| Yield | 50–60% (isolated) |
Oxime Formation
The aldehyde is converted to the oxime by treatment with hydroxylamine (NH₂OH) under mild conditions. This reaction typically proceeds at room temperature in aqueous or alcoholic solvents, forming the oxime through nucleophilic addition to the carbonyl group .
Physicochemical Properties and Stability
Thermal and Chemical Stability
The oxime derivative is stable under standard storage conditions but may undergo decomposition at elevated temperatures (>150°C). Its chlorinated thiazole core confers resistance to hydrolysis, though prolonged exposure to strong acids or bases could cleave the oxime bond .
Solubility and Partitioning
While quantitative solubility data is scarce, the compound is expected to exhibit limited water solubility due to its chlorinated structure. Computational estimates suggest a logP value of ~2.5–3.0, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
Applications in Agrochemical Research
Herbicide Intermediate
The primary application of 2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime lies in its role as a precursor to herbicidal nitriles. Dehydration with acetic anhydride at 100–150°C yields 2,4-dichloro-5-thiazolecarbonitrile, a key intermediate in synthesizing thiazolyloxyacetamide herbicides .
Table 3: Herbicide Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Oxime Formation | NH₂OH, RT | 2,4-Dichloro-5-thiazolecarbaldehyde oxime |
| 2 | Dehydration | (CH₃CO)₂O, 100–150°C | 2,4-Dichloro-5-thiazolecarbonitrile |
| 3 | Condensation | Hydroxyacetic acid derivatives | Thiazolyloxyacetamide |
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